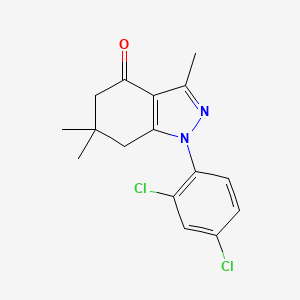

![molecular formula C19H19N3O2 B5504966 3-甲基-N-[3-(5-苯基-1,3,4-恶二唑-2-基)苯基]丁酰胺](/img/structure/B5504966.png)

3-甲基-N-[3-(5-苯基-1,3,4-恶二唑-2-基)苯基]丁酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions starting with basic heterocyclic frameworks. For instance, compounds with a 1,3,4-oxadiazole scaffold are synthesized by sequential transformations starting from simple precursors, followed by reactions with various electrophiles to introduce substituents such as the phenylbutanamide group. Such processes are meticulously designed to achieve the final compound with desired substituents and structural features (Nazir et al., 2018).

Molecular Structure Analysis

The molecular structure of compounds containing the 1,3,4-oxadiazole ring is characterized by spectroscopic methods such as NMR, IR, and mass spectrometry, ensuring the correct attachment of functional groups and overall molecular integrity. X-ray crystallography provides detailed insights into the spatial arrangement of atoms, revealing the stability imparted by the oxadiazole core and its substituents. The structural elucidation confirms the presence of the desired moieties and their configurations within the molecule (Amiri et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving 1,3,4-oxadiazole derivatives typically explore the reactivity of the oxadiazole ring towards nucleophiles and electrophiles, which can lead to the formation of various bioactive molecules. The oxadiazole ring acts as a versatile scaffold for further functionalization, contributing to the compound's biological activity by altering its chemical properties and reactivity patterns (Qi et al., 2014).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystallinity, are crucial for their potential application in drug design. These characteristics are influenced by the compound's molecular structure, particularly the presence and position of functional groups. The physical properties directly affect the compound's behavior in biological systems and its suitability for pharmaceutical formulations.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards various reagents, are determined by the compound's functional groups. The 1,3,4-oxadiazole core is known for its electron-withdrawing nature, which can influence the compound's reactivity. Studies on related compounds have shown how modifications to the oxadiazole ring or its substituents can lead to significant changes in chemical behavior, impacting potential pharmacological activity (Ravinaik et al., 2021).

科学研究应用

合成和生物学特性

类似于“3-甲基-N-[3-(5-苯基-1,3,4-恶二唑-2-基)苯基]丁酰胺”的含1,3,4-恶二唑部分的化合物已被合成,并显示出相当大的局部麻醉活性。这证明了此类化合物在开发新的局部麻醉剂中的潜在用途 (Saxena, Singh, Agarwal, & Mehra, 1984)。

抗菌和抗癌活性

对具有 N-(取代苯基)丁酰胺的新型吲哚基杂化恶二唑骨架的研究,其结构与“3-甲基-N-[3-(5-苯基-1,3,4-恶二唑-2-基)苯基]丁酰胺”相关,表明具有有效的脲酶抑制活性。已将这些化合物建议作为药物设计计划中的有价值的治疗剂,显示出在抗菌和抗癌应用中的潜力 (Nazir et al., 2018)。

脂氧合酶抑制

另一项研究集中在 N-(5-氯-2-甲氧基苯基)-4-(5-取代-1,3,4-恶二唑-2-硫基)丁酰胺衍生物的合成,揭示了它们作为脂氧合酶抑制剂的适用性。这表明此类化合物在开发针对炎症性疾病的治疗方法中的相关性 (Aziz‐ur‐Rehman et al., 2016)。

杀虫活性

已合成并评估了含有1,3,4-恶二唑环的化合物对它们的杀虫活性,特别是对小菜蛾。这突出了此类化合物在农业应用中的潜力,为新型杀虫剂提供了合成途径 (Qi et al., 2014)。

电化学应用

此外,已发现源自含1,3,4-恶二唑衍生物的离子液体的介孔氮掺杂碳材料作为电化学合成过氧化氢的高活性、经济有效且选择性的无金属催化剂。这展示了此类化合物在开发用于电催化和可持续化学合成的材料中的应用 (Fellinger, Hasché, Strasser, & Antonietti, 2012)。

作用机制

The mechanism of action of 1,3,4-oxadiazole derivatives is diverse and depends on the specific biological activity. For example, some derivatives have shown antiviral activity by inhibiting viral entry . A biolayer interferometry binding assay and molecular docking study revealed that one such derivative binds to the human ACE2 protein with higher binding affinity and lower binding energy than the parental molecule .

安全和危害

The safety and hazards of “3-methyl-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide” are not explicitly mentioned in the retrieved papers. However, it’s worth noting that some derivatives have shown higher biological safety for host cells .

未来方向

The future directions for “3-methyl-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide” and similar compounds could involve further exploration of their antiviral properties . Additionally, the development of new potent molecules could involve the synthesis of novel analogues by introducing various groups to the molecule .

属性

IUPAC Name |

3-methyl-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O2/c1-13(2)11-17(23)20-16-10-6-9-15(12-16)19-22-21-18(24-19)14-7-4-3-5-8-14/h3-10,12-13H,11H2,1-2H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAYUUAMKBFTNQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)NC1=CC=CC(=C1)C2=NN=C(O2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methyl-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-benzyl-6-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5504892.png)

![4-(4-{4-[(4-ethylphenyl)sulfonyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5504908.png)

![2-(3-methoxypropyl)-8-(4,5,6,7-tetrahydro-2,1-benzisoxazol-3-ylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5504920.png)

![4-[(4-nitrophenyl)sulfonyl]-2,6-piperazinedione](/img/structure/B5504926.png)

![N~1~-{4-[(4-chlorobenzyl)oxy]benzylidene}-1H-tetrazole-1,5-diamine](/img/structure/B5504935.png)

![4-chloro-N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5504940.png)

![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-2-[4-(3-methylphenyl)-1-piperazinyl]acetamide dihydrochloride](/img/structure/B5504942.png)

![methyl 2-{[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]amino}benzoate](/img/structure/B5504954.png)

![2-bromo-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide](/img/structure/B5504961.png)

![rel-(3aS,6aS)-1-{[2-(4-morpholinyl)-5-pyrimidinyl]methyl}octahydropyrrolo[3,4-b]pyrrole dihydrochloride](/img/structure/B5504965.png)